Bienvenue dans la boutique en ligne BenchChem!

3-Aminoisobutyric acid

Enzymology Metabolism Chiral Resolution

3-Aminoisobutyric acid (CAS 10569-72-9), also known as β-aminoisobutyric acid (BAIBA), is a non-proteinogenic β-amino acid that functions as a catabolic metabolite of thymine and valine. It is a chiral molecule existing as R- and S-enantiomers, with distinct biological origins and activities.

Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
CAS No. 10569-72-9
Cat. No. B086868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminoisobutyric acid
CAS10569-72-9
Synonyms3-aminoisobutyric acid
3-aminoisobutyric acid, (+-)-isomer
3-aminoisobutyric acid, (R)-isomer
3-aminoisobutyric acid, (S)-isomer
3-aminoisobutyric acid, tritium-labeled
beta-aminoisobutyric acid
DL-3-aminoisobutyric acid monohydrate
Molecular FormulaC4H9NO2
Molecular Weight103.12 g/mol
Structural Identifiers
SMILESCC(CN)C(=O)O
InChIInChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)
InChIKeyQCHPKSFMDHPSNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminoisobutyric Acid (BAIBA): Key Differentiators for Procurement and Scientific Selection


3-Aminoisobutyric acid (CAS 10569-72-9), also known as β-aminoisobutyric acid (BAIBA), is a non-proteinogenic β-amino acid that functions as a catabolic metabolite of thymine and valine [1]. It is a chiral molecule existing as R- and S-enantiomers, with distinct biological origins and activities [2]. BAIBA is recognized as an exercise-induced myokine-like molecule that regulates lipid metabolism, insulin sensitivity, and bone homeostasis [3]. Its unique metabolic origin and enantiomer-specific roles distinguish it from structurally similar compounds such as β-alanine and GABA, making enantiopure or defined isomeric mixtures critical for accurate research and application development.

Why Generic Substitution Fails: The Critical Role of 3-Aminoisobutyric Acid's Isomeric and Metabolic Specificity


3-Aminoisobutyric acid cannot be generically substituted with other β-amino acids due to its unique stereospecific metabolism and receptor interactions. The R- and S-enantiomers of BAIBA are derived from distinct precursors (thymine and valine, respectively) and exhibit divergent biological activities, including differential enzyme kinetics and plasma concentrations [1]. Furthermore, BAIBA's interaction with the GABA transporter GAT-2 is distinct from that of β-alanine and GABA itself, with varying affinities and competitive inhibition profiles [2]. These differences mean that using a racemic mixture or a structurally similar analog will not recapitulate the same biological effects, leading to irreproducible results in metabolic, exercise physiology, or osteoporosis research. The quantitative evidence below underscores the necessity of selecting the correct isomeric form or defined mixture for specific applications.

Quantitative Evidence Guide: Why 3-Aminoisobutyric Acid Outperforms Analogs in Key Assays


Enantiomer-Specific Enzyme Kinetics: D-BAIBA Shows 100-Fold Higher Affinity than L-BAIBA for D-3-Aminoisobutyrate-Pyruvate Aminotransferase

The purified rat liver enzyme D-3-aminoisobutyrate-pyruvate aminotransferase (EC 2.6.1.40) exhibits a stark preference for the D-enantiomer of 3-aminoisobutyric acid. The apparent Km for D-3-aminoisobutyrate is 35 μM, whereas the Km for L-3-aminoisobutyrate is 100-times larger (estimated ~3.5 mM). This demonstrates that the D-enantiomer is a far superior substrate for this key catabolic enzyme [1]. In a related study, the same enzyme was shown to have a Km of 0.12 mM for (R)-3-aminoisobutyric acid when competing with β-alanine [2].

Enzymology Metabolism Chiral Resolution

Plasma Concentration Differential: R-BAIBA is 67-Fold More Abundant than S-BAIBA in Human Plasma at Baseline

In healthy human subjects, the baseline plasma concentration of R-BAIBA is significantly higher than that of S-BAIBA. A 2019 study reported baseline R-BAIBA at 1734 ± 821 nM, compared to S-BAIBA at 29.3 ± 7.8 nM, a 67-fold difference [1]. Acute aerobic exercise increased both enantiomers, but the absolute increase in R-BAIBA was substantially larger (13% increase) compared to S-BAIBA (20% increase) due to the higher baseline levels [1].

Exercise Physiology Metabolomics Biomarker Discovery

Differential Affinity for Aminobutyrate Aminotransferase: D-BAIBA Km = 35 μM vs. β-Alanine Km = 282 μM

D-3-Aminoisobutyrate-pyruvate aminotransferase, a key enzyme in BAIBA catabolism, exhibits higher affinity for its namesake substrate compared to the structurally similar β-alanine. The apparent Km for D-3-aminoisobutyrate is 35 μM, whereas the apparent Km for β-alanine is 282 μM [1]. This 8-fold difference in affinity indicates that D-BAIBA is a more efficient substrate for this enzyme than β-alanine.

Enzyme Kinetics Substrate Specificity Metabolic Engineering

Competitive Inhibition of GAT-2 Transporter: BAIBA Inhibits β-Alanine Uptake, Unlike α-Aminoisobutyric Acid

In rat hepatocytes, the Na+-dependent concentrative transport of β-alanine is mediated by the GABA transporter GAT-2 (Km = 35.3 μM for β-alanine) [1]. This transport is competitively inhibited by β-aminoisobutyric acid (BAIBA) and GABA, among others. In contrast, concentrations up to 1 mM of α-aminoisobutyric acid (a structural isomer) do not affect β-alanine uptake, demonstrating a clear difference in transporter recognition between β- and α-amino acid isomers [1].

Transport Kinetics GABA Transporter Hepatocyte Biology

D-BAIBA as a Positive Biomarker for Bone Mineral Density, Distinct from GABA

A 2020 study using a novel LC-MS/MS method to separate and quantify aminobutyric acid isomers found that serum levels of (R)-3-aminoisobutyric acid (D-BAIBA) were positively associated with hip bone mineral density (BMD) in older individuals without osteoporosis/osteopenia [1]. In contrast, lower levels of GABA were observed in women with osteoporotic fractures. This indicates that D-BAIBA and GABA, while both aminobutyric acids, serve as distinct biomarkers with different clinical correlations for bone health.

Osteoporosis Biomarker Bone Metabolism

Best Research and Industrial Application Scenarios for 3-Aminoisobutyric Acid Based on Quantitative Evidence


Enzymology Studies Requiring High-Affinity Substrate for D-3-Aminoisobutyrate-Pyruvate Aminotransferase

For assays involving D-3-aminoisobutyrate-pyruvate aminotransferase (EC 2.6.1.40), the D-enantiomer of BAIBA is the optimal substrate due to its 100-fold higher affinity compared to the L-enantiomer (Km = 35 μM vs. ~3.5 mM) [1]. Using the incorrect enantiomer will result in significantly reduced enzyme activity and may not reflect physiological conditions. This is critical for studies of pyrimidine catabolism and hyperuricemia.

Exercise Physiology and Metabolomics Research Requiring Accurate Quantification of R- and S-BAIBA

Given the 67-fold difference in baseline plasma concentrations between R-BAIBA and S-BAIBA in humans, any study aiming to measure BAIBA as an exercise-induced myokine must use chiral separation methods (e.g., chiral LC-MS/MS) to accurately quantify each enantiomer [2]. Using a racemic mixture or a non-chiral assay will obscure the distinct metabolic origins and responses of R- and S-BAIBA to exercise.

Hepatic Amino Acid Transport Studies: Use BAIBA, Not α-Aminoisobutyric Acid, as a Competitive Inhibitor

Researchers investigating Na+-dependent concentrative transport of β-alanine via the GAT-2 transporter in hepatocytes should use β-aminoisobutyric acid as a competitive inhibitor. α-Aminoisobutyric acid, a structural isomer, is inactive at concentrations up to 1 mM and will not produce the same effect [3]. This distinction is essential for studies of hepatic drug uptake and metabolism.

Osteoporosis Biomarker Discovery and Validation: D-BAIBA as a Positive Indicator of Bone Health

In clinical studies aiming to identify or validate biomarkers for osteoporosis, D-BAIBA should be prioritized over other aminobutyric acids like GABA, as it shows a positive association with hip bone mineral density in older individuals without osteoporosis/osteopenia [4]. The use of a validated LC-MS/MS method capable of separating D-BAIBA from other isomers is required for accurate quantification and interpretation.

Quote Request

Request a Quote for 3-Aminoisobutyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.